molecular formula C15H10ClO4- B12361610 [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester

Cat. No.: B12361610
M. Wt: 289.69 g/mol
InChI Key: QAXFNLFHPDFVJL-UHFFFAOYSA-M
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Description

[1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with carboxylic acid and ester functional groups attached to the rings. The presence of a chlorine atom and a methyl ester group further modifies its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester typically involves the esterification of [1,1’-Biphenyl]-3,4’-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

[1,1’-Biphenyl]-3,4’-dicarboxylic acid+MethanolAcid Catalyst[1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester+Water\text{[1,1'-Biphenyl]-3,4'-dicarboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester} + \text{Water} [1,1’-Biphenyl]-3,4’-dicarboxylic acid+MethanolAcid Catalyst​[1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its biphenyl structure is a common motif in many biologically active compounds, including anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-3,4’-dicarboxylic acid: Lacks the ester and chlorine modifications.

    [1,1’-Biphenyl]-4-carboxylic acid, 3-methyl ester: Lacks the second carboxylic acid group and chlorine atom.

    [1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-methyl ester: Lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the methyl ester group in [1,1’-Biphenyl]-3,4’-dicarboxylic acid, 4-chloro-, 3-methyl ester makes it unique compared to its analogs. These modifications can significantly alter its chemical reactivity, biological activity, and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H10ClO4-

Molecular Weight

289.69 g/mol

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)/p-1

InChI Key

QAXFNLFHPDFVJL-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)[O-])Cl

Origin of Product

United States

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